4-(3-Cyclobutoxyphenyl)piperidine
Description
4-(3-Cyclobutoxyphenyl)piperidine is a piperidine derivative featuring a cyclobutoxy substituent at the 3-position of the phenyl ring. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as G protein-coupled receptors (GPCRs) and enzymes. The cyclobutoxy group introduces steric and electronic effects that may influence binding affinity, metabolic stability, and pharmacokinetics compared to other alkoxy substituents (e.g., methoxy or ethoxy) .
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-(3-cyclobutyloxyphenyl)piperidine |
InChI |
InChI=1S/C15H21NO/c1-3-13(12-7-9-16-10-8-12)11-15(6-1)17-14-4-2-5-14/h1,3,6,11-12,14,16H,2,4-5,7-10H2 |
InChI Key |
LAJCXTCZRVGSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=CC(=C2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the [3+3] cycloaddition reaction, which is a vital strategy for the synthesis of piperidine derivatives . This method involves the reaction of a suitable diene with a dienophile under controlled conditions to form the piperidine ring.
Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions, which are efficient and cost-effective. These reactions include processes such as Knoevenagel condensation, Michael addition, and Mannich reactions . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Cyclobutoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3-Cyclobutoxyphenyl)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-Cyclobutoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate signaling pathways such as NF-κB and PI3k/Akt, which are involved in cancer progression . The compound may also induce apoptosis through the activation of caspase-dependent pathways .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Steric and Electronic Effects
- Cyclobutoxy vs. This contrasts with 4-(3-Methoxyphenyl)piperidine, where the smaller methoxy group may enhance solubility but reduce metabolic stability .
- Fluorine Substituents: In 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine, fluorine’s electronegativity enhances binding to monoamine transporters, whereas the cyclobutoxy group’s larger size may favor hydrophobic interactions .
Receptor Binding and Potency
- EP2 Receptor Modulation : Piperidine moieties in 2-piperidinyl phenyl benzamides (e.g., CID890517) are critical for EP2 receptor potentiation. Para-fluorine on the benzamide enhances activity, but substitution with bulkier groups (e.g., cyclobutoxy) may disrupt this effect .
- Histamine H3 Antagonism : Piperidine derivatives with heterocyclic alkoxy groups (e.g., 4-(4-(heterocyclylalkoxy)phenyl)piperidines) show H3 antagonism, suggesting that the cyclobutoxy group could similarly modulate histaminergic pathways .
Key SAR Insights
- Piperidine Necessity : Replacement of piperidine with morpholine or piperazine in EP2 modulators abolishes activity, underscoring the piperidine ring’s role in maintaining conformational rigidity .
- Substituent Position : Molecular docking studies reveal that 3-substituted phenylpiperidines (e.g., 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine-3-yl]benzonitrile) form hydrogen bonds with residues like D555, a interaction likely preserved in 4-(3-Cyclobutoxyphenyl)piperidine .
Data Table: Comparative Analysis of Piperidine Derivatives
Research Findings and Implications
- Synthetic Flexibility : The cyclobutoxy group’s introduction may require optimized coupling conditions due to steric hindrance, as seen in regioselective bromine displacement reactions where piperidine favors 4-isomer formation .
- Pharmacological Potential: While 4-(3-Cyclobutoxyphenyl)piperidine’s specific targets are underexplored, structural analogs suggest applicability in pain management (via monoamine reuptake inhibition) or neurological disorders (via H3 antagonism) .
- Metabolic Considerations : Compared to methoxy derivatives, the cyclobutoxy group’s larger size may reduce oxidative metabolism, extending half-life .
Biological Activity
4-(3-Cyclobutoxyphenyl)piperidine is a novel compound belonging to the piperidine class, which has been explored for its potential biological activities. The piperidine derivatives have garnered attention due to their diverse pharmacological properties, including effects on the central nervous system (CNS), anti-inflammatory actions, and potential applications in cancer therapy. This article reviews the biological activity of 4-(3-Cyclobutoxyphenyl)piperidine, focusing on its pharmacological targets, mechanisms of action, and relevant research findings.
Pharmacological Targets
The biological activity of 4-(3-Cyclobutoxyphenyl)piperidine can be understood through its interaction with various biological targets. Recent studies have utilized computational methods to predict its pharmacological spectrum. The Prediction of Activity Spectra for Substances (PASS) tool has identified several potential targets for this compound, indicating a wide range of biological effects:
- Enzymes : Inhibitory effects on various enzymes, including kinases and proteases.
- Receptors : Interaction with G-protein-coupled receptors (GPCRs) and ion channels.
- Transport Systems : Influence on neurotransmitter uptake mechanisms.
These interactions suggest that 4-(3-Cyclobutoxyphenyl)piperidine may have applications in treating CNS disorders, cancer, and other diseases .
The mechanisms by which 4-(3-Cyclobutoxyphenyl)piperidine exerts its biological effects are multifaceted. Key mechanisms include:
- Neurotransmitter Modulation : The compound may inhibit the uptake of neurotransmitters, potentially enhancing synaptic transmission and providing neuroprotective effects .
- Apoptosis Induction : Similar to other piperidine derivatives, it may activate apoptotic pathways in cancer cells, possibly through caspase activation .
- Ion Channel Interaction : The compound is predicted to affect voltage-gated ion channels, which can stabilize cellular membranes and modulate excitability in neuronal tissues .
In Vitro Studies
In vitro studies have demonstrated that 4-(3-Cyclobutoxyphenyl)piperidine exhibits significant inhibitory activity against specific enzymes relevant to disease processes. For instance:
- Cathepsin K Inhibition : Similar piperidine derivatives have shown potent inhibition of cathepsin K, an enzyme implicated in bone resorption and cancer metastasis. This suggests that 4-(3-Cyclobutoxyphenyl)piperidine may also possess similar properties .
Case Studies
A comprehensive evaluation of piperidine derivatives has highlighted their broad pharmacological potential. For example:
- Antitumor Activity : Compounds structurally related to 4-(3-Cyclobutoxyphenyl)piperidine have been linked to significant antitumor effects through apoptosis induction and inhibition of tumor growth in preclinical models .
- CNS Effects : Studies indicate potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exert neuroprotective effects .
Data Table: Biological Activities of Piperidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
